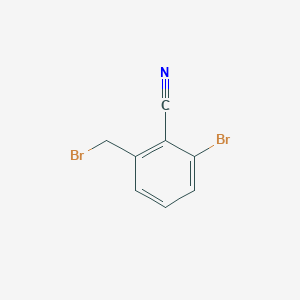

2-Bromo-6-(bromomethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(bromomethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNUURAMENQBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-6-(bromomethyl)benzonitrile CAS number and chemical properties

Executive Summary

This technical guide profiles 2-Bromo-6-(bromomethyl)benzonitrile (CAS 1243536-87-9), a highly specialized halogenated building block used in the synthesis of polycyclic heterocycles.[1] Distinguished by its dense functionalization—containing an aryl nitrile, an aryl bromide, and a reactive benzylic bromide within a 1,2,3-trisubstituted benzene core—this molecule serves as a "linchpin" intermediate.[1] It is particularly valued in medicinal chemistry for accessing isoindolinones , quinazolines , and phthalazines via cascade cyclization reactions.[1]

This guide provides a validated synthetic route, reactivity analysis, and safety protocols, designed for researchers requiring high-fidelity data for drug discovery campaigns.[1]

Chemical Identity & Physical Properties[1][2][3][4][5]

The molecule is defined by the "ortho-ortho" substitution pattern relative to the nitrile group, creating significant steric crowding that drives specific cyclization pathways.[1]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1243536-87-9 |

| Molecular Formula | C₈H₅Br₂N |

| Molecular Weight | 274.94 g/mol |

| Structure Description | Benzonitrile core with bromine at C2 and bromomethyl at C6.[1][2][3][4][5][6][7][8][9] |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DCM, THF, DMF; insoluble in water.[1] |

| Stability | Moisture sensitive (benzylic bromide hydrolysis); Light sensitive.[1] |

| Precursor | 2-Bromo-6-methylbenzonitrile (CAS 77532-78-6) |

Synthetic Methodology

Synthesis Strategy: Radical Bromination

The most reliable route to this compound is the radical bromination of the commercially available precursor 2-bromo-6-methylbenzonitrile .[1] This reaction utilizes N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).[1]

Mechanism: The reaction proceeds via a free-radical chain mechanism.[1] The steric bulk of the ortho-bromo and ortho-cyano groups prevents over-bromination (gem-dibromination) if stoichiometry is strictly controlled, but care must be taken to avoid benzylic coupling byproducts.[1]

Validated Protocol

Note: All steps must be performed in a fume hood due to the lachrymatory nature of benzyl bromides.

Reagents:

-

2-Bromo-6-methylbenzonitrile (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide[1]

-

Solvent: Carbon tetrachloride (CCl₄) or Trifluorotoluene (green alternative)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-bromo-6-methylbenzonitrile in anhydrous CCl₄ (0.2 M concentration).

-

Addition: Add NBS and AIBN to the solution at room temperature.

-

Initiation: Heat the mixture to reflux (77°C for CCl₄). Ensure vigorous stirring.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][10] The reaction is typically complete in 4–6 hours.[1]

-

Work-up: Cool to 0°C to precipitate succinimide. Filter off the solid.[1]

-

Purification: Concentrate the filtrate in vacuo. Recrystallize from heptane or purify via rapid silica filtration (to avoid hydrolysis on acidic silica).[1]

Synthesis Pathway Diagram[1]

Figure 1: Radical bromination pathway transforming the methyl precursor to the target benzylic bromide.[1]

Reactivity Profile & Applications

The core value of CAS 1243536-87-9 lies in its orthogonal reactivity .[1] It possesses three distinct reactive sites that can be engaged sequentially:

-

Benzylic Bromide: Highly electrophilic; reacts with amines, thiols, and alkoxides (Sɴ2).[1]

-

Aryl Nitrile: Susceptible to hydrolysis or nucleophilic attack (e.g., Pinner reaction).[1]

-

Aryl Bromide: Partner for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

"Ortho-Effect" Cyclizations

The proximity of the bromomethyl group to the nitrile allows for rapid formation of fused rings.[1]

Application 1: Isoindolinone Synthesis Reaction with primary amines leads to Sɴ2 displacement of the benzylic bromide followed by spontaneous intramolecular attack on the nitrile (and subsequent hydrolysis) to form 4-bromo-isoindolin-1-ones .[1] These scaffolds are privileged structures in PARP inhibitors and kinase inhibitors.[1]

Application 2: Quinazoline Synthesis Reaction with amidines or guanidines can yield 5-bromo-quinazolines , utilizing the nitrile carbon as the ring-closing center.[1]

Divergent Synthesis Diagram[1]

Figure 2: Divergent synthetic utility of the scaffold, highlighting access to distinct heterocyclic classes.[1]

Safety & Handling Protocols

Hazard Classification:

-

Corrosive (Skin/Eye): Benzylic bromides are potent alkylating agents.[1]

-

Lachrymator: Causes severe eye irritation and tearing.[1]

-

Acute Toxicity: Harmful if swallowed or inhaled.[1]

Operational Safety:

-

Containment: Handle exclusively in a functioning fume hood.

-

Neutralization: Keep a solution of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills (deactivates the alkyl bromide).[1]

-

PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.[1]

References

-

Accela ChemBio. (2024).[1] Product Catalog: this compound (CAS 1243536-87-9).[1][6][7] Retrieved from [1]

-

PubChem. (2025).[1][9] Compound Summary: 2-Bromo-6-methylbenzonitrile (Precursor CAS 77532-78-6).[1] National Library of Medicine.[1] Retrieved from [1]

-

BenchChem. (2025).[1][10] Application Note: Bromomethyl benzonitriles in Pharmaceutical Intermediate Synthesis. Retrieved from [1]

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-(Bromomethyl)benzonitrile derivatives. Retrieved from [1]

Sources

- 1. 2-Bromo-6-methylbenzonitrile | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-6-chlorobenzonitrile | CymitQuimica [cymitquimica.com]

- 3. 2-(bromomethyl)-6-(hydroxymethyl)benzonitrile | 1261473-86-2 [chemicalbook.com]

- 4. 2-(Bromomethyl)benzonitrile = 97 22115-41-9 [sigmaaldrich.com]

- 5. CAS No. 672325-70-1 | Chemsrc [chemsrc.com]

- 6. 190197-86-5|4-BROMO-3-(BROMOMETHYL)BENZONITRILE|BLD Pharm [bldpharm.com]

- 7. 1246210-02-5,1,1-Difluoro-4-isocyanatocyclohexane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Bromo-6-hydroxybenzonitrile | C7H4BrNO | CID 21893708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chemical Structure Analysis of 2-Bromo-6-(bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Synthetic Building Block

2-Bromo-6-(bromomethyl)benzonitrile is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a nitrile group, a nuclear bromine atom, and a benzylic bromide, offers multiple reactive sites for diverse chemical transformations. This makes it a valuable intermediate for the synthesis of complex heterocyclic scaffolds and novel molecular architectures. Accurate and unambiguous structural confirmation is paramount to ensure the integrity of subsequent research and development efforts.

This guide provides a comprehensive, in-depth analysis of the methodologies employed to elucidate and validate the chemical structure of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for structural confirmation.

Molecular and Physicochemical Profile

A foundational understanding begins with the molecule's basic identity and properties. The strategic placement of the three functional groups on the benzene ring dictates its chemical reactivity and its unique spectroscopic signature.

Molecular Structure of this compound

Caption: Synthetic pathway and potential side products.

Key Analytical Considerations from Synthesis:

-

Starting Material: Incomplete reaction will leave residual 2-bromo-6-methylbenzonitrile.

-

Over-bromination: The product can undergo a second bromination to yield 3-bromo-2-(dibromomethyl)benzonitrile. [1]* Solvent and Reagent Purity: Impurities in N-bromosuccinimide (NBS) or the presence of water can lead to undesired side reactions. [1] These potential byproducts must be differentiable from the target compound in the subsequent spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum provides the most direct evidence for the key structural motifs. The deshielding effects of the aromatic ring, the nitrile group, and the two bromine atoms result in a characteristic downfield spectrum.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.70 | d | 1H | Ar-H | Proton ortho to the nitrile group, deshielded by its anisotropic effect. |

| ~ 7.55 | t | 1H | Ar-H | Proton para to the nitrile group. |

| ~ 7.45 | d | 1H | Ar-H | Proton ortho to the bromine atom. |

| ~ 4.85 | s | 2H | -CH₂ Br | Benzylic protons deshielded by the adjacent aromatic ring and the highly electronegative bromine atom. A chemical shift around 4.5-4.9 ppm is characteristic for benzylic bromides. [2] |

Expertise in Action: Why a Singlet for -CH₂Br? The observation of a singlet for the benzylic methylene protons is a critical piece of evidence. This lack of coupling indicates there are no protons on the adjacent carbon atom (the aromatic ring carbon to which it is attached). This immediately confirms the -(bromomethyl)benzonitrile substructure.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of symmetry, all 8 carbon atoms are expected to be chemically distinct, resulting in 8 discrete signals.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138-142 | C -CH₂Br | Quaternary aromatic carbon attached to the bromomethyl group. |

| ~ 133-136 | Ar-C H | Aromatic methine carbons. |

| ~ 130-133 | Ar-C H | Aromatic methine carbons. |

| ~ 128-130 | Ar-C H | Aromatic methine carbons. |

| ~ 120-125 | C -Br | Quaternary aromatic carbon attached to the nuclear bromine atom. |

| ~ 116-118 | C ≡N | Nitrile carbon, characteristically found in this region. |

| ~ 110-115 | C -C≡N | Quaternary aromatic carbon attached to the nitrile group. |

| ~ 28-32 | -C H₂Br | Aliphatic carbon attached to bromine, significantly downfield due to the halogen's inductive effect. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Parameters: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds with 16-32 scans are typically sufficient for a high signal-to-noise ratio. [3]3. ¹³C NMR Acquisition:

-

Instrument: Same as above.

-

Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. Utilize a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds. [3]4. Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight and provides valuable structural information through the analysis of fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic signatures of halogens.

Molecular Ion and Isotopic Pattern

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). [4]A molecule containing two bromine atoms will therefore exhibit a distinctive isotopic cluster for the molecular ion (M⁺). This cluster will consist of three peaks:

-

M⁺: Contains two ⁷⁹Br isotopes.

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

[M+4]⁺: Contains two ⁸¹Br isotopes.

The expected intensity ratio of these peaks will be approximately 1:2:1 . [4]Observing this pattern is unequivocal proof of the presence of two bromine atoms in the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This serves as a primary validation of the molecular formula.

Table 4: Predicted HRMS Data

| Ion Formula | Calculated Monoisotopic Mass (m/z) |

| [C₈H₅⁷⁹Br₂N]⁺ | 272.8843 |

| [C₈H₅⁷⁹Br⁸¹BrN]⁺ | 274.8822 |

| [C₈H₅⁸¹Br₂N]⁺ | 276.8802 |

Fragmentation Analysis (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecular ion undergoes fragmentation, breaking at its weakest bonds to form smaller, charged fragments. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

Caption: A logical workflow for the comprehensive structural analysis.

Conclusion

The structural analysis of this compound is a clear illustration of modern analytical chemistry principles. Through the synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a complete and unambiguous structural assignment can be achieved. The data from each technique serves to validate the others: NMR defines the C-H framework, MS confirms the molecular weight and elemental formula while revealing the presence of two bromine atoms, and IR rapidly identifies the key functional groups. This rigorous, multi-faceted approach ensures the high fidelity of data required by researchers in drug discovery and advanced materials development, providing a solid foundation upon which future innovation can be built.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations Index. RSC.org.

-

PubChem. (n.d.). 2-(Bromomethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives. Retrieved from a search result discussing the structure and spectra of benzonitriles.

- OUCI. (2022). A spectroscopic study of benzonitrile. Journal of Quantitative Spectroscopy and Radiative Transfer. Retrieved from a search result on the spectroscopy of benzonitrile.

- Academia.edu. (n.d.). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory.

-

PMC. (2025). Mid‐infrared Spectroscopy of Protonated Benzonitrile, 2‐Cyanonaphthalene, and 9‐Cyanoanthracene for Astrochemical Consideration. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Zarlish Polychemicals Private Limited. (n.d.). 2 -BROMO BENZONITRILE Exporter, Supplier from Palghar. Retrieved from a general supplier website providing basic chemical properties.

- Restek. (n.d.). Analytical Procedure for the Determination of Chlorobenzenes in Sediments. Journal of Chromatographic Science.

- NIST/EPA/NIH Mass Spectral Library. (n.d.). Fragmentation and Interpretation of Spectra.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

- Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. RSC.org.

-

Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

- ChemicalBook. (n.d.). 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum.

-

PubChemLite. (n.d.). 2-bromo-6-methylbenzonitrile (C8H6BrN). Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

- Asian Journal of Chemistry. (2005). Mass Spectra of Some 3-ß-Bromoethyl-1,2-Benzisoxazoles.

- CK-12 Foundation. (2026). Preparation of Haloarenes. Retrieved from a general chemistry resource on haloarene synthesis.

- Chemistry LibreTexts. (2024). Qualitative Analysis of Organic Compounds.

- PMC. (n.d.). Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation. National Center for Biotechnology Information. Retrieved from a search result on halogen-pi interactions.

- Nature. (2022). Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. Retrieved from a search result on halobenzene properties.

Sources

Safety Data Sheet (SDS) for 2-Bromo-6-(bromomethyl)benzonitrile handling

The following technical guide is structured as an advanced operational whitepaper. It synthesizes Safety Data Sheet (SDS) parameters with practical research applications, specifically tailored for drug development professionals handling 2-Bromo-6-(bromomethyl)benzonitrile .

Operational Protocols for High-Potency Intermediates in Drug Discovery

Executive Summary

This compound (CAS 1243536-87-9) is a high-value, bifunctional electrophile used primarily in the synthesis of fused heterocyclic scaffolds, such as 4-bromoisoindolin-1-ones (precursors to HCV inhibitors like Vaniprevir and kinase inhibitors).[1]

While invaluable for scaffold hopping, this compound presents a dual-hazard profile : it is a potent lachrymator and a corrosive alkylating agent . Standard laboratory safety practices are often insufficient to prevent sensitization or facility contamination. This guide moves beyond the static data of a standard SDS, providing dynamic, causality-based protocols for safe handling, synthesis, and deactivation.

Physicochemical & Hazard Profile

Data synthesized from structural analogues (2-(bromomethyl)benzonitrile) and functional group analysis.

| Parameter | Specification | Operational Implication |

| CAS Number | 1243536-87-9 | Unique identifier for inventory tracking. |

| Molecular Formula | C₈H₅Br₂N | Bifunctional: Aryl bromide (stable) + Benzyl bromide (reactive). |

| Physical State | Off-white to yellow solid | Potential for dust aerosolization; high surface area increases reactivity. |

| Primary Hazard | Skin Corr.[2][3][4] 1B / Eye Dam. 1 | Irreversible tissue damage upon contact. |

| Sensory Warning | Lachrymator | Induces severe tearing/respiratory distress at sub-ppm levels. |

| Reactivity | Moisture Sensitive | Hydrolyzes to release HBr (corrosive gas). |

The "Why" Behind the Hazard: Molecular Toxicology

-

Alkylating Potential: The benzylic carbon (attached to the bromine) is highly electrophilic. It rapidly alkylates nucleophilic residues (cysteine, lysine, histidine) on biological proteins and DNA. This is the mechanism for both its corrosivity and potential mutagenicity .

-

Lachrymatory Mechanism: The benzyl bromide moiety activates TRPA1 ion channels in the corneal and respiratory sensory nerves. This triggers an immediate, overwhelming pain response and reflex tearing, designed to wash the irritant away.

-

Cyanide Latency: While the nitrile group is generally stable, metabolic or thermal decomposition can theoretically release cyanide, though the immediate risk is the alkylating bromide.

Engineering Controls & Containment

Trustworthiness Principle: Isolate the hazard, not just the worker.

Hierarchy of Controls

-

Elimination/Substitution: Rarely possible due to the specific substitution pattern required for 4-bromo-isoindolinone synthesis.

-

Engineering (Primary):

-

Solids Handling: Must be performed in a HEPA-filtered Glove Box or a Class II Biosafety Cabinet if a glove box is unavailable.

-

Liquids/Solutions: Chemical Fume Hood with sash at minimum working height.

-

Static Control: Use anti-static gun/ionizer during weighing to prevent powder scattering.

-

-

PPE (Secondary):

-

Hands: Double gloving required. Inner: Nitrile (4 mil). Outer: Laminate film (Silver Shield/Norfoil) or thick Nitrile (8 mil). Standard nitrile is permeable to benzyl bromides over time.

-

Eyes: Chemical splash goggles (ventless) + Face shield.

-

Respiratory: If outside containment (emergency only), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 particulate filter.

-

Operational Protocol: Synthesis & Handling

Expertise Insight: The most dangerous moment is the transfer of the solid to the reaction vessel.

Phase 1: Safe Weighing & Transfer

Objective: Prevent aerosolization of the lachrymatory powder.

-

Pre-Weigh Preparation:

-

Tare a dry reaction flask (with stir bar) and a wide-mouth funnel inside the hood/glovebox.

-

Do not use weighing boats. Weigh directly into the tared flask or a sealable vial to minimize transfer steps.

-

-

Solvent Dampening (The "Wet Method"):

-

Technique: Before adding the solid to the main reactor, pre-dissolve it in the reaction solvent (e.g., Acetonitrile, THF) inside a sealed vial.

-

Reasoning: Handling a solution eliminates dust generation and reduces vapor pressure compared to the dry solid.

-

-

Transfer:

-

Cannulate the solution into the reactor. If adding solid directly, use a powder funnel that extends deep into the flask neck to avoid coating the ground glass joint (which causes seizing and leaks).

-

Phase 2: Reaction Execution (Isoindolinone Synthesis)

Context: Cyclization with amines (e.g., Methylamine, Ammonia).

-

Reaction: this compound + R-NH₂ → 4-Bromo-2-substituted-isoindolin-1-one.

-

Risk: This reaction is exothermic and generates HBr .

-

Control:

-

Cool the reaction vessel to 0°C before amine addition.

-

Vent the reaction through a scrubber (dilute NaOH) to neutralize HBr fumes. Do not vent directly into the hood exhaust if high volumes are generated.

-

Phase 3: Quenching & Decontamination

Objective: Chemically destroy the alkylating benzyl bromide moiety before disposal.

-

The Quench Cocktail: 10% Sodium Thiosulfate (aq) + dilute NaOH.

-

Mechanism:[4][5][6] Thiosulfate is a "soft" nucleophile that reacts rapidly with the "soft" benzyl bromide electrophile to form a non-toxic Bunte salt.

-

Protocol: Add the quench solution to the reaction mixture (or waste residues) and stir for 30 minutes. Check pH to ensure basicity (neutralizes HBr).

-

Visualizations

Diagram 1: Safe Handling Workflow

This workflow enforces a "Zero-Dust" policy using solvent dissolution prior to reactor transfer.

Caption: Logical workflow for handling lachrymatory solids, prioritizing solution-phase transfer to eliminate dust hazards.

Diagram 2: Deactivation Pathway

Chemical mechanism showing the conversion of the toxic lachrymator into a benign salt.

Caption: Chemical deactivation pathway using Thiosulfate to neutralize the reactive benzyl bromide group.

Emergency Response Protocols

| Scenario | Immediate Action | Medical/Follow-up |

| Eye Contact | Do NOT rub. Flush with water/saline for 15 mins. Keep eyelids open. | Seek immediate ophthalmological care. Corneal damage is likely. |

| Skin Contact | Drench with water.[3] Remove contaminated clothing under the shower. | Treat as a chemical burn. Monitor for delayed blistering. |

| Inhalation | Evacuate to fresh air immediately. Support breathing if labored.[3][5] | Monitor for pulmonary edema (fluid in lungs) for 24 hours. |

| Spill (Solid) | Do not sweep (creates dust). Cover with wet sand or absorbent pads soaked in thiosulfate. | Dispose of as hazardous chemical waste.[5] |

References

-

National Institutes of Health (PubChem). 2-(Bromomethyl)benzonitrile (Compound Summary). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Benzyl Bromide). Retrieved from [Link]

Sources

- 1. 1246210-02-5,1,1-Difluoro-4-isocyanatocyclohexane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-Bromo-6-methylbenzonitrile | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. nj.gov [nj.gov]

- 6. researchgate.net [researchgate.net]

Molecular weight and formula of 2-Bromo-6-(bromomethyl)benzonitrile

An In-depth Technical Guide to 2-Bromo-6-(bromomethyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional aromatic compound with significant potential as a building block in synthetic organic chemistry and drug discovery. Due to the presence of three distinct reactive sites—an aromatic bromine, a benzylic bromide, and a nitrile group—this molecule offers a versatile platform for the construction of complex molecular architectures. This document details its chemical properties, a robust protocol for its synthesis via radical bromination of 2-Bromo-6-methylbenzonitrile, state-of-the-art analytical techniques for its characterization, and critical safety considerations. The insights provided herein are intended to empower researchers to leverage the unique reactivity of this compound in their synthetic endeavors.

Core Compound Identity and Physicochemical Properties

This compound is a halogenated aromatic nitrile. The strategic placement of two bromine atoms at different positions—one on the aromatic ring and one on the methyl substituent—imparts differential reactivity, which can be exploited for selective, sequential chemical transformations.

Molecular Structure and Data

The fundamental properties of this compound are summarized in the table below. The molecular weight and formula are calculated based on its structure.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Chemical Formula | C₈H₅Br₂N | Calculated |

| Molecular Weight | 274.94 g/mol | Calculated |

| CAS Number | Not readily available | - |

| Physical Form | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate) and insoluble in water. | Inferred |

Structural Diagram

The chemical structure of the title compound is depicted below, illustrating the ortho-substitution pattern of the bromo, bromomethyl, and cyano groups on the benzene ring.

Caption: Chemical structure of this compound.

Synthesis Protocol: Benzylic Bromination

The most direct and reliable method for synthesizing this compound is through the free-radical bromination of its precursor, 2-Bromo-6-methylbenzonitrile. This reaction selectively targets the benzylic protons of the methyl group, leaving the aromatic ring and the nitrile function intact.

Causality of Experimental Choices

-

Reagent Selection :

-

N-Bromosuccinimide (NBS) : NBS is the preferred brominating agent for benzylic positions. It provides a low, constant concentration of bromine radicals in the reaction mixture, which minimizes side reactions, particularly the electrophilic aromatic bromination that could occur with elemental bromine (Br₂).

-

Azobisisobutyronitrile (AIBN) : AIBN is a common radical initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction by abstracting a bromine atom from NBS. It is favored over other initiators like benzoyl peroxide in some cases due to its cleaner decomposition products.

-

Solvent : Anhydrous carbon tetrachloride (CCl₄) is a traditional solvent for these reactions due to its inertness. However, due to its toxicity and environmental concerns, safer alternatives like acetonitrile or trifluorotoluene are increasingly used.[1] The solvent must be anhydrous to prevent the hydrolysis of NBS, which would generate hydrobromic acid and lead to undesired side reactions.[1]

-

Step-by-Step Experimental Methodology

-

Apparatus Setup : Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to remove any moisture. The setup should be under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charging the Flask : To the flask, add 2-Bromo-6-methylbenzonitrile (1.0 equivalent), N-Bromosuccinimide (1.1 equivalents), and AIBN (0.1 equivalents).[1]

-

Solvent Addition : Add a suitable anhydrous solvent (e.g., acetonitrile) to the flask.

-

Reaction Initiation and Monitoring : Heat the reaction mixture to reflux (approximately 80-82°C for acetonitrile). The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion and to avoid over-bromination, which could lead to the formation of 2-Bromo-6-(dibromomethyl)benzonitrile.[1]

-

Work-up :

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification : Concentrate the dried organic layer under reduced pressure. The crude product can then be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[1]

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques is required.

Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This is crucial for confirming the structure. The spectrum should show a characteristic singlet for the two protons of the bromomethyl group (-CH₂Br), typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as a multiplet, and the absence of a methyl singlet (which would be present in the starting material) confirms the reaction's completion.

-

¹³C NMR : This spectrum will confirm the number of unique carbon atoms and their chemical environments. The carbon of the -CH₂Br group will have a distinct chemical shift, and the positions of the bromo, bromomethyl, and nitrile substituents on the aromatic ring can be confirmed.

-

-

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (274.94 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4 peaks) will be observed, providing definitive evidence of the di-brominated structure.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. A sharp, strong absorption band around 2220-2240 cm⁻¹ is indicative of the nitrile (-C≡N) group. The presence of C-H stretching and bending vibrations for the aromatic ring and the -CH₂Br group will also be observed.

-

Gas Chromatography (GC) : GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is an excellent method for assessing the purity of the final product and for monitoring the reaction's progress.[2] The limit of detection and quantification for similar bromomethyl benzonitrile compounds has been shown to be in the sub-µg/mL range.[2]

Applications in Research and Development

The trifunctional nature of this compound makes it a highly valuable intermediate in several areas of chemical synthesis.

-

Pharmaceutical Synthesis : As a versatile building block, it can be used in the synthesis of complex heterocyclic compounds, which are common scaffolds in active pharmaceutical ingredients (APIs).[3][4] The differential reactivity of the benzylic and aromatic bromides allows for selective functionalization in multi-step syntheses.

-

Organic Synthesis : The compound is an ideal substrate for a variety of transformations:

-

Nucleophilic Substitution : The highly reactive benzylic bromide can readily undergo substitution reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functional groups.

-

Cross-Coupling Reactions : The aromatic bromine can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is generally orthogonal to that of the benzylic bromide under appropriate conditions.

-

Nitrile Group Transformations : The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for molecular elaboration.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be reliably inferred from closely related compounds such as 2-(Bromomethyl)benzonitrile and 2-Bromo-6-methylbenzonitrile.

GHS Hazard Classification (Inferred)

| Hazard | Classification | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5] | P260, P264, P280 |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[6] | P303+P361+P353, P305+P351+P338 |

| Eye Damage/Irritation | Causes serious eye damage.[6] | P280, P305+P351+P338 |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment :

-

Gloves : Wear impervious chemical-resistant gloves.

-

Eye Protection : Use chemical safety goggles and a face shield.

-

Clothing : A lab coat and appropriate protective clothing are required to prevent skin contact.

-

-

First Aid Measures :

-

In case of skin contact : Immediately take off all contaminated clothing and rinse the skin with plenty of water/shower.[6]

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.

-

If swallowed : Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[6]

-

References

-

PubChem . 2-Bromo-6-methylbenzonitrile. [Link]

-

PubChem . 2-(Bromomethyl)benzonitrile. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd . Understanding the Chemical Properties of 2-Bromo-6-chloro-benzonitrile. [Link]

-

ResearchGate . Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography. [Link]

-

Veeprho . 2-(Bromomethyl)benzonitrile | CAS 22115-41-9. [Link]

Sources

Navigating the Physical Realm of Synthesis Intermediates: A Technical Guide to the Characterization of 2-Bromo-6-(bromomethyl)benzonitrile

Preamble: The Imperative of Precise Chemical Identification

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities and synthesis intermediates is a cornerstone of scientific rigor. This guide focuses on the fundamental physical properties of 2-Bromo-6-(bromomethyl)benzonitrile (CAS No. 190999-53-0), specifically its physical state and melting point. It is critical to note that publicly available, peer-reviewed data for this specific compound is scarce. Therefore, this document serves a dual purpose: to collate what is known and, more importantly, to provide a comprehensive framework for the experimental determination and interpretation of these properties.

Researchers must exercise extreme caution and avoid conflating data from structurally similar but distinct molecules. For instance, compounds like 2-(Bromomethyl)benzonitrile or 2-Bromo-6-methylbenzonitrile possess different substitution patterns and, consequently, will exhibit unique physical properties. Extrapolation of data is not a substitute for empirical measurement. This guide, therefore, emphasizes robust analytical methodology.

Physical State Characterization: Beyond Simple Observation

The physical state of a compound at ambient temperature is its most immediate characteristic. For a substance like this compound, it is anticipated to be a solid, a common trait for substituted aromatic compounds of its molecular weight. However, a comprehensive characterization distinguishes between a crystalline and an amorphous solid, a distinction with profound implications for stability, solubility, and bioavailability.

1.1. Crystalline vs. Amorphous Solids

Crystalline solids are defined by a highly ordered, three-dimensional repeating arrangement of molecules known as a crystal lattice.[1][2] This long-range order results in distinct physical properties, most notably a sharp, well-defined melting point.[2][3] In contrast, amorphous solids lack this regular arrangement, leading to a softening over a range of temperatures rather than a sharp melt.[3][4]

1.2. Initial Assessment

A preliminary assessment involves visual inspection, typically with microscopy. Crystalline materials often exhibit well-defined geometric shapes, flat faces, and sharp edges.[3] Their appearance can be described using terms like needles, plates, or prisms. An amorphous solid, by contrast, will appear as an irregular, often glassy or powdery, substance. While visual inspection is a necessary first step, it is not conclusive.

| Property | Crystalline Solid | Amorphous Solid |

| Particle Arrangement | Ordered, repeating crystal lattice[1] | Random, disordered arrangement[4] |

| Melting Behavior | Sharp, distinct melting point[2] | Softens over a temperature range[3] |

| Cleavage | Breaks along distinct planes[1] | Irregular or curved fracture surfaces[3] |

| Anisotropy | Properties vary with direction[2] | Isotropic (properties are uniform) |

This table summarizes the key differences between crystalline and amorphous solids, which are fundamental to physical characterization.

Melting Point Determination: A Criterion of Purity and Identity

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a very narrow range (typically 0.5-1.0°C). The presence of even minor impurities will typically depress the melting point and broaden the melting range, making this a crucial and rapid method for assessing purity.[5]

2.1. The Capillary Method: A Standard Protocol

The most common and pharmacopeia-accepted technique for melting point determination is the capillary method.[5] This involves heating a small, powdered sample in a sealed capillary tube within a calibrated apparatus that allows for precise temperature control and observation.

Detailed Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent will depress the melting point.

-

Finely powder a small amount of the compound using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

Introduce the powdered sample into a glass capillary tube (sealed at one end) by tapping the open end into the powder.

-

Compact the sample into a column of 2-3 mm at the bottom of the tube by tapping the sealed end on a hard surface or dropping it down a long glass tube. Proper packing is essential for accurate results.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of a melting point apparatus. Ensure the thermometer or temperature sensor is positioned correctly in close proximity to the sample.[6]

-

-

Measurement Execution:

-

Rapid Determination (Optional): For an unknown compound, perform a quick determination by heating rapidly (e.g., 10-20°C/min) to find an approximate melting range.[7] This saves time in subsequent, more precise measurements.

-

Precise Determination: Begin heating a new sample at a rate that brings the temperature to about 15-20°C below the approximate melting point.

-

Decrease the heating rate to 1-2°C per minute. A slow ramp rate is critical as the system must remain in thermal equilibrium to obtain an accurate reading.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Continue heating at the slow rate and record the temperature (T2) at which the last solid particle melts completely.[6]

-

The melting point is reported as the range T1 – T2.

-

-

Validation and Repetition:

-

Perform at least two additional measurements. Consistent results (within 0.5°C) validate the finding.

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination using the capillary method.

Safety and Handling Protocols for Brominated Benzonitriles

Mandatory Safety Procedures:

-

Engineering Controls: All handling of the solid compound and any solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

-

Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and metals.[8][11] The container must be tightly sealed.

-

Spill Response: In case of a spill, evacuate the area. Small spills of solid material can be carefully swept up (avoiding dust generation) and placed in a labeled hazardous waste container.[12] Do not use water for cleanup unless specified as safe.

-

Waste Disposal: All waste material, including contaminated PPE and glassware, must be disposed of as hazardous chemical waste according to institutional and local regulations.[8]

Conclusion and Forward Path

The physical state and melting point are foundational data points in the technical dossier of any chemical entity. For this compound, while literature values are not established, this guide provides the authoritative methodology for their determination. The protocols for physical state characterization, melting point measurement, and safe handling described herein represent a self-validating system for generating reliable and reproducible data. Adherence to these experimental and safety frameworks is non-negotiable for researchers and drug development professionals dedicated to producing work of the highest scientific integrity.

References

-

Stanford Research Systems. (n.d.). Melting Point Determination. Application Note #1. Retrieved February 25, 2026, from [Link]

-

University of Calgary. (n.d.). Melting Point. Organic Laboratory Techniques. Retrieved February 25, 2026, from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. Retrieved February 25, 2026, from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved February 25, 2026, from [Link]

-

PennWest University. (n.d.). Determination of Melting Point. Retrieved February 25, 2026, from [Link]

-

GeeksforGeeks. (2025, July 23). Crystalline Solids - Definition, Types, Properties, Structure, Examples. Retrieved February 25, 2026, from [Link]

-

Chemistry LibreTexts. (2023, April 12). 12.1: Crystalline and Amorphous Solids. Retrieved February 25, 2026, from [Link]

-

Open Access Journals. (2024, October 18). Crystalline Solids: An In-Depth Exploration. Retrieved February 25, 2026, from [Link]

-

Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved February 25, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-6-methylbenzonitrile. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Bromine Safety. Retrieved February 25, 2026, from [Link]

-

Unknown Source. (n.d.). The Solid State. Retrieved February 25, 2026, from [Link]

-

National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved February 25, 2026, from [Link]

-

Purdue University. (n.d.). Properties of solids. Retrieved February 25, 2026, from [Link]

Sources

- 1. Crystalline Solids - Definition, Types, Properties, Structure, Examples - GeeksforGeeks [geeksforgeeks.org]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Properties of solids [chem.fsu.edu]

- 5. thinksrs.com [thinksrs.com]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 11. dollycorporation.com [dollycorporation.com]

- 12. LCSS: BROMINE [web.stanford.edu]

Commercial availability and suppliers of 2-Bromo-6-(bromomethyl)benzonitrile

Executive Summary

2-Bromo-6-(bromomethyl)benzonitrile (CAS: 1243536-87-9 or 256386-07-9 [Impurity context]) is a high-value, bifunctional building block used primarily in the synthesis of polycyclic heterocycles (e.g., quinazolines, isoindolinones) and as a critical impurity standard for DPP-4 inhibitors like Alogliptin.

Due to the high reactivity of the benzylic bromide, this compound exhibits significant instability (hydrolysis/polymerization) during long-term storage. Consequently, commercial stock is often inconsistent or degraded. This guide recommends a "Just-in-Time" Synthesis Strategy : sourcing the stable precursor, 2-Bromo-6-methylbenzonitrile (CAS 77532-78-6) , and performing a radical bromination in-house.

Chemical Identity & Physical Profile

| Property | Data |

| Chemical Name | This compound |

| Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 274.94 g/mol |

| CAS Number (Product) | 1243536-87-9 (Primary Catalog); 256386-07-9 (Alogliptin Impurity 45) |

| CAS Number (Precursor) | 77532-78-6 (2-Bromo-6-methylbenzonitrile) |

| Appearance | Off-white to beige crystalline solid (turns yellow/orange upon degradation) |

| Storage | -20°C, Hygroscopic, Light Sensitive, Lachrymator |

Strategic Sourcing: The "Make vs. Buy" Decision

Direct procurement of the bromomethyl derivative is risky due to shelf-life limitations. The following decision matrix illustrates the optimal workflow for researchers.

Figure 1: Decision matrix prioritizing precursor sourcing due to the instability of the target benzylic bromide.

Commercial Suppliers

-

Direct Product (CAS 1243536-87-9):

-

Accela Chem: Often lists stock, but verify lot analysis date.

-

Simson Pharma: Supplies this as "Alogliptin Impurity 45" (High cost, analytical grade).

-

Pharmalego: Custom synthesis capabilities.

-

-

Precursor (CAS 77532-78-6):

-

Major Vendors: Sigma-Aldrich, Combi-Blocks, Enamine, Ambeed.

-

Availability: High. This is a stable shelf item.

-

Technical Protocol: Synthesis & Validation

If direct sourcing is unavailable or cost-prohibitive, the synthesis from 2-Bromo-6-methylbenzonitrile is reliable. This protocol uses Trifluorotoluene (PhCF

Reaction Mechanism: Wohl-Ziegler Bromination

The reaction proceeds via a radical chain mechanism. Control is required to prevent over-bromination (formation of the dibromomethyl byproduct).

Figure 2: Synthetic workflow for the controlled bromination of 2-bromo-6-methylbenzonitrile.

Step-by-Step Methodology

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-6-methylbenzonitrile (1.0 eq) in anhydrous Trifluorotoluene (or Chlorobenzene) [0.2 M concentration].

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (Azobisisobutyronitrile) (0.05 eq).

-

Note: Recrystallize NBS from water prior to use to remove HBr, which catalyzes side reactions.

-

-

Initiation: Heat the mixture to reflux (approx. 100°C for PhCF

). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide. -

Monitoring (Critical): Monitor via TLC (Hexane/EtOAc 9:1) or HPLC every 30 minutes.

-

Endpoint: Stop heating when conversion reaches ~85-90%. Pushing to 100% conversion drastically increases the difficult-to-separate gem-dibromide impurity.

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Wash the filtrate with water (2x) and brine (1x). Dry over Na

SO -

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of 0%

10% EtOAc in Hexanes. -

Order of Elution: Di-bromo impurity (fastest)

Target Mono-bromide

-

Quality Control & Analytical Data

Validation of the benzylic bromide is best performed via

| Compound | Chemical Shift ( | Multiplicity | Integral |

| Starting Material (Methyl) | ~2.60 ppm | Singlet (s) | 3H |

| Target Product (Bromomethyl) | ~4.65 ppm | Singlet (s) | 2H |

| Impurity (Dibromomethyl) | ~6.80 - 7.00 ppm | Singlet (s) | 1H |

HPLC Note: The benzylic bromide is reactive. Use a neutral mobile phase (Water/Acetonitrile) and avoid methanolic solvents which may cause solvolysis during the run.

Safety & Handling

-

Lachrymator: Benzylic bromides are potent tear gas agents. All operations, including weighing and rotovap, must be performed in a functioning fume hood.

-

Corrosive: Causes severe skin burns and eye damage.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Degradation is indicated by a color change from off-white to orange/brown.

References

-

Preparation of 2-bromomethyl-6-methyl-benzoic acid derivatives. (Methodology for hindered benzylic bromination). Google Patents. US20030236431A1. Link

-

N-Bromosuccinimide (NBS) in Organic Synthesis. (General protocols for Wohl-Ziegler reaction). Organic Chemistry Portal. Link

-

2-Bromo-6-methylbenzonitrile (Precursor Data). PubChem. CID 20296692.[2] Link

-

Alogliptin Impurity Profiling. (Context for CAS 256386-07-9). Simson Pharma. Link

Sources

Methodological & Application

Protocol for nucleophilic substitution of 2-Bromo-6-(bromomethyl)benzonitrile

Application Note: Chemo-selective Functionalization of 2-Bromo-6-(bromomethyl)benzonitrile

Executive Summary

This compound (CAS: 22115-41-9) is a high-value bifunctional scaffold used primarily in the synthesis of immunomodulatory drugs (IMiDs), PARP inhibitors, and kinase inhibitors. Its structure features three distinct reactive centers: a highly electrophilic benzylic bromide, a recalcitrant aryl bromide, and a cyano group susceptible to cyclization.

This application note provides validated protocols for the nucleophilic substitution of the benzylic bromide. Crucially, it distinguishes between Type A transformations (simple substitution preserving the nitrile) and Type B transformations (tandem substitution-cyclization to form isoindolinones).

Safety Warning: This compound is a potent lachrymator and causes severe skin burns (Skin Corr. 1B). All operations must be conducted in a well-ventilated fume hood. Moisture sensitive.[1]

Reactivity Profile & Mechanistic Logic

To design effective experiments, one must understand the competing electrophilic sites. The benzylic position is the "softest" and most reactive electrophile, allowing for chemo-selective functionalization at room temperature.

Reactivity Hierarchy (Graphviz Visualization)

Figure 1: Reactivity landscape of the scaffold. The kinetic difference between k1 (benzylic) and k3 (aryl) allows for high chemo-selectivity.

Experimental Protocols

Protocol A: Tandem Substitution-Cyclization (Synthesis of 7-Bromo-isoindolin-1-ones)

This is the most common application of this scaffold. Reaction with primary amines leads to an intermediate secondary amine, which—due to the ortho positioning of the nitrile—rapidly cyclizes to form the lactam ring.

-

Target Product: 2-Substituted-7-bromo-isoindolin-1-one.

-

Mechanism: SN2 Substitution

Intramolecular Nitrile Attack

| Parameter | Specification | Causality / Rationale |

| Stoichiometry | 1.0 eq Substrate : 1.1 eq Amine | Slight excess of amine ensures complete consumption of the lachrymator. |

| Base | Triethylamine (2.0 eq) | Neutralizes HBr generated; drives the cyclization equilibrium. |

| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state. MeCN is preferred for easier workup. |

| Temperature | 50°C – 80°C | Heat is required to overcome the activation energy for the nitrile attack (cyclization). |

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 273 mg) in anhydrous Acetonitrile (5 mL).

-

Addition: Add Triethylamine (2.0 mmol, 280 µL) followed by the Primary Amine (1.1 mmol) dropwise.

-

Reaction: Heat the mixture to 60°C under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 3:1).

-

Observation: The starting material (Rf ~0.6) will disappear. An intermediate (linear amine) may appear briefly before converting to the lower Rf cyclized product.

-

-

Hydrolysis (Critical): Once the starting material is consumed (approx. 4-6 hours), add 2M HCl (aq) (2 mL) and stir at room temperature for 1 hour.

-

Why: This converts the intermediate imine/amidine species into the final lactam (isoindolinone).

-

-

Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

Pathway Visualization:

Figure 2: The cascade sequence for isoindolinone synthesis.

Protocol B: Selective Benzylic Azidation (Click Chemistry Precursor)

For applications requiring "Click" chemistry (CuAAC), the benzylic bromide can be converted to an azide without affecting the nitrile or aryl bromide.

-

Target Product: 2-Bromo-6-(azidomethyl)benzonitrile.

-

Key Constraint: Temperature must be kept low (< 40°C) to prevent thermal decomposition of the azide or non-specific attack on the nitrile.

Step-by-Step Procedure:

-

Dissolution: Dissolve This compound (1.0 mmol) in DMF (3 mL).

-

Reagent Addition: Add Sodium Azide (NaN₃) (1.2 mmol, 78 mg). Caution: NaN₃ is acutely toxic.[3]

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Note: Do not heat. Heating benzylic azides in the presence of nitriles can lead to tetrazole formation (Huisgen-type cycloaddition).

-

-

Workup: Pour the reaction mixture into ice-water (20 mL). The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with Diethyl Ether.

-

Safety: Do not use halogenated solvents (DCM) with sodium azide if the reaction is acidified, to avoid forming explosive diazidomethane.

-

-

Storage: Store the azide in the dark at 4°C.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield of Isoindolinone | Incomplete Cyclization | Increase temperature to 80°C or switch solvent to DMF. Ensure the acidic hydrolysis step (Step 4) is performed. |

| Dimer Formation | Amine is too nucleophilic / Concentration too high | Dilute the reaction (0.1 M). Add the amine dropwise to the bromide solution (inverse addition). |

| Hydrolysis of Nitrile | System too wet/basic | Ensure anhydrous solvents are used during the initial substitution phase. |

| Lachrymatory Effect | Vapor leakage | Quench all glassware and needles in a 10% KOH/Ethanol bath before removing from the hood. |

References

-

Sigma-Aldrich. Safety Data Sheet: 2-(Bromomethyl)benzonitrile. Link

-

BenchChem. Application Notes: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil (Analogous reactivity profile). Link

-

PubChem. Compound Summary: this compound. Link

-

Jagtap, P. G., et al. "Facile and convenient syntheses of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones..." Organic Letters, 2005.[1] (Demonstrates the base-promoted condensation/cyclization of this scaffold). Link

-

Thermo Fisher Scientific. Safety Data Sheet: 2-(Bromomethyl)benzonitrile. Link

Disclaimer: This document is for research purposes only. The user assumes all responsibility for compliance with local safety regulations.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-(bromomethyl)benzonitrile

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the efficiency of a synthetic route is paramount.[1][2] 2-Bromo-6-(bromomethyl)benzonitrile is a versatile bifunctional reagent that offers a strategic advantage in the design of complex molecules. Its structure, featuring both an sp²-hybridized aryl bromide and a reactive sp³-hybridized benzyl bromide, allows for selective, sequential, or tandem functionalization. The aryl bromide is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the benzyl bromide serves as a handle for subsequent nucleophilic substitution or further transformations. This application note provides a comprehensive guide to leveraging the chemoselectivity of this compound in several key palladium-catalyzed cross-coupling reactions, complete with detailed protocols and mechanistic insights.

The key to successfully utilizing this substrate lies in understanding and controlling the chemoselectivity of the palladium catalyst.[3][4] Generally, the oxidative addition of a palladium(0) species to an aryl C-Br bond is kinetically favored over the addition to a benzylic C-Br bond under typical cross-coupling conditions.[5] This inherent reactivity difference forms the basis for the selective functionalization of the aromatic ring while preserving the bromomethyl group for downstream applications.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures with exceptional functional group tolerance.[1] When applied to this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 2-position, yielding valuable intermediates for drug discovery and materials science.

Reaction Principle and Chemoselectivity

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The chemoselectivity in the case of this compound is achieved during the initial oxidative addition step. The palladium(0) catalyst preferentially inserts into the more reactive C(sp²)-Br bond of the aromatic ring over the C(sp³)-Br bond of the bromomethyl group.[5]

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 2-Aryl-6-(bromomethyl)benzonitriles

This protocol provides a general procedure that can be optimized for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

-

Solvent (e.g., Toluene/H₂O 4:1, or Dioxane/H₂O 4:1)

-

Anhydrous and deoxygenated solvents

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the solvent system (e.g., 8 mL of toluene and 2 mL of water).

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol) to the flask under a positive flow of inert gas.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 8-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 90-98 |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 80 | 6 | >95 |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl alkynes.[7][8] This reaction is particularly valuable for the synthesis of functional materials and complex pharmaceutical intermediates.

Reaction Principle and Chemoselectivity

The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7] The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with a copper(I) acetylide. Similar to the Suzuki coupling, the chemoselectivity is dictated by the preferential oxidative addition at the aryl C-Br bond.

Caption: Experimental Workflow for Sonogashira Coupling.

Detailed Protocol: Synthesis of 2-Alkynyl-6-(bromomethyl)benzonitriles

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

PdCl₂(PPh₃)₂ (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)

-

Anhydrous and deoxygenated solvents

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

-

Add anhydrous triethylamine or THF/DIPA (5 mL).

-

Add the terminal alkyne (1.5 mmol) dropwise to the mixture.

-

Stir the reaction at room temperature or heat to 40-60 °C.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) | Time (h) |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 4 |

| Pd(PPh₃)₄ | CuI | DIPA | Toluene | 50 | 2 |

| Pd(OAc)₂/XPhos | None (Copper-free) | Cs₂CO₃ | Dioxane | 60 | 6 |

Table 2: Common Conditions for Sonogashira Coupling.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and organic electronic materials.[9] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position of the benzonitrile core.

Reaction Principle and Chemoselectivity

This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a strong base.[9] The catalytic cycle is similar to other cross-coupling reactions, with the chemoselectivity arising from the preferential oxidative addition of the palladium(0) catalyst to the aryl C-Br bond. The choice of ligand is crucial in this reaction to facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps.

Detailed Protocol: Synthesis of 2-(Amino)-6-(bromomethyl)benzonitriles

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 equivalents)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

-

Strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 equivalents)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (e.g., BINAP, 0.02 mmol).

-

Add the base (e.g., NaOt-Bu, 1.4 mmol).

-

Add this compound (1.0 mmol).

-

Add the anhydrous, deoxygenated solvent (5 mL).

-

Add the amine (1.2 mmol).

-

Seal the Schlenk tube and heat the mixture to 80-110 °C with stirring.

-

Monitor the reaction by LC-MS.

-

After completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

| Palladium Pre-catalyst | Ligand | Base | Solvent | Temp (°C) |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 |

| G3-XPhos Precatalyst | (Internal) | LHMDS | THF | 80 |

Table 3: Recommended Conditions for Buchwald-Hartwig Amination.

IV. Sequential Reactions: Expanding Molecular Complexity

The true synthetic power of this compound is realized in sequential reactions. After performing a selective palladium-catalyzed cross-coupling at the aryl bromide position, the intact benzyl bromide remains a reactive handle for a subsequent nucleophilic substitution. This allows for the introduction of a second point of diversity in a controlled manner.

Example of a Sequential Reaction:

-

Step 1: Suzuki-Miyaura Coupling: React this compound with an arylboronic acid under the conditions described in Section I to form a 2-aryl-6-(bromomethyl)benzonitrile intermediate.

-

Step 2: Nucleophilic Substitution: The resulting intermediate can then be reacted with a nucleophile (e.g., an alcohol, thiol, or amine) to displace the benzylic bromide. For instance, reaction with sodium azide (NaN₃) followed by reduction would yield a primary amine, while reaction with a sodium thiophenoxide would introduce a thioether linkage.

This two-step approach enables the synthesis of a wide array of complex, tri-substituted benzene derivatives from a single, readily available starting material.

Safety and Handling

This compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic and should be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The distinct reactivity of its two C-Br bonds allows for highly chemoselective palladium-catalyzed cross-coupling reactions at the aryl position. By carefully selecting the reaction conditions, researchers can efficiently synthesize a wide range of functionalized benzonitrile derivatives. The protocols and guidelines presented in this application note provide a solid foundation for the successful application of this reagent in drug discovery, materials science, and other areas of chemical research.

References

-

Reeves, E. K., Entz, E. D., & Neufeldt, S. R. (2021). Chemodivergence between Electrophiles in Cross-Coupling Reactions. Chemistry – A European Journal, 27(20), 6161-6177. [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.

-

Reeves, E. K., Entz, E. D., & Neufeldt, S. R. (2021). Chemodivergence between Electrophiles in Cross-Coupling Reactions. PubMed. [Link]

- Palani, T., et al. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.

- Keylor, M. H., Niemeyer, Z. L., & Tan, K. (2017).

-

(2010). Allylic substitution versus Suzuki cross-coupling: capitalizing on chemoselectivity with bifunctional substrates. PubMed. [Link]

- ACS GCI Pharmaceutical Roundtable.

- (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.

- (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

-

Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

- (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.

- (2026). Understanding the Chemical Properties of 2-Bromo-6-chloro-benzonitrile.

- (2018).

- (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.

-

PubChem. 2-Bromo-6-methylbenzonitrile. [Link]

-

Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

- Pendidikan Kimia.

- Flow Chemistry: Sonogashira Coupling.

- Benchchem. Technical Support Center: Synthesis of 3-Bromo-2-(bromomethyl)benzonitrile.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Journal of the Chemical Society, Perkin Transactions 1. The synthesis of 2-arylmethyl-6-hydroxybenzenecarbonitriles from the base-mediated aryne reaction of bromophenols with arylacetonitriles.

- ResearchGate. Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic....

- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.

- Benchchem. Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.

- RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemodivergence between Electrophiles in Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nobelprize.org [nobelprize.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols: 2-Bromo-6-(bromomethyl)benzonitrile as a Versatile Pharmaceutical Intermediate

Introduction: A Bifunctional Linchpin for Complex Synthesis

In the landscape of modern medicinal chemistry, the strategic value of a starting material is often defined by its functional group tolerance and capacity for selective, sequential reactions. 2-Bromo-6-(bromomethyl)benzonitrile is a quintessential example of such a high-utility intermediate. Its molecular architecture, featuring three distinct functional groups—a nitrile, an aryl bromide, and a benzylic bromide—presents a powerful toolkit for the synthetic chemist. This trifecta of reactivity allows for the controlled and stepwise construction of complex molecular scaffolds, making it a valuable precursor in the synthesis of high-value active pharmaceutical ingredients (APIs).